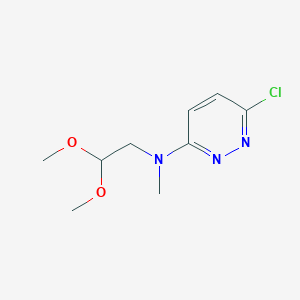

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine

CAS No.: 2097966-91-9

Cat. No.: VC3144194

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097966-91-9 |

|---|---|

| Molecular Formula | C9H14ClN3O2 |

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine |

| Standard InChI | InChI=1S/C9H14ClN3O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3 |

| Standard InChI Key | UFLMMXAOLKJLHZ-UHFFFAOYSA-N |

| SMILES | CN(CC(OC)OC)C1=NN=C(C=C1)Cl |

| Canonical SMILES | CN(CC(OC)OC)C1=NN=C(C=C1)Cl |

Introduction

Chemical Identity and Classification

Basic Identification

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is a synthetic organic compound belonging to the pyridazine family of heterocyclic compounds. It is characterized by a six-membered ring containing two adjacent nitrogen atoms (positions 1 and 2 of the pyridazine ring), with specific functional group substitutions at positions 3 and 6.

| Parameter | Value |

|---|---|

| CAS Registry Number | 2097966-91-9 |

| Molecular Formula | C9H14ClN3O2 |

| Molecular Weight | 231.68 g/mol |

| SMILES Notation | COC(CN(C)c1ccc(Cl)nn1)OC |

The compound can be classified as both a chlorinated pyridazine derivative and a tertiary amine, featuring a substituted amino group at position 3 of the pyridazine ring system . The nitrogen atom at position 3 bears both a methyl group and a 2,2-dimethoxyethyl substituent, creating a tertiary amine functional group that contributes significantly to the compound's chemical behavior.

Structural Features

The structure of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine contains several key elements that define its chemical identity:

-

A pyridazine core (six-membered aromatic ring with two adjacent nitrogen atoms)

-

A chlorine atom at position 6 of the pyridazine ring

-

A tertiary amino group at position 3, consisting of:

-

A methyl (-CH3) group directly attached to the nitrogen

-

A 2,2-dimethoxyethyl group [CH3OCH(OCH3)CH2-] attached to the nitrogen

-

The 2,2-dimethoxyethyl group contains an acetal functionality, which is a distinctive feature of this compound compared to many other pyridazine derivatives . This acetal group likely influences the compound's solubility, reactivity, and potential applications.

Physical and Chemical Properties

Physical Properties

The available data on 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is limited regarding experimentally determined physical properties. Based on the chemical structure and comparison with similar compounds, the following properties can be inferred:

| Property | Value | Status |

|---|---|---|

| Physical State | Likely a solid at room temperature | Predicted |

| Color | Likely white to off-white crystalline | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, dichloromethane, and DMSO; limited solubility in water | Predicted |

These predicted properties are based on the general characteristics of similar pyridazine derivatives and compounds containing similar functional groups. The presence of the 2,2-dimethoxyethyl group is expected to increase solubility in polar organic solvents compared to simpler pyridazine derivatives.

Chemical Properties

The chemical behavior of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine can be understood by examining its functional groups:

-

The chlorine substituent at position 6 of the pyridazine ring creates an electron-deficient site, making it susceptible to nucleophilic aromatic substitution reactions.

-

The tertiary amine group at position 3 contributes electron density to the pyridazine ring through resonance, potentially affecting the reactivity of the chlorine substituent.

-

The acetal functionality in the 2,2-dimethoxyethyl group is potentially reactive under acidic conditions, which could lead to hydrolysis and formation of an aldehyde.

This combination of functional groups suggests that the compound could participate in various chemical transformations, including:

-

Nucleophilic substitution reactions at the C-6 position

-

Potential cleavage of the acetal group under acidic conditions

-

Coordination chemistry through the tertiary amine nitrogen and pyridazine nitrogens

Synthesis and Reaction Pathways

| Starting Material | Key Reaction | Expected Yield |

|---|---|---|

| 3,6-dichloropyridazine | Selective nucleophilic substitution with N-methyl-2,2-dimethoxyethylamine | Moderate to good |

| 3-amino-6-chloropyridazine | Sequential N-methylation followed by alkylation with 2,2-dimethoxyethyl halide | Moderate |

| 3-chloro-6-methylpyridazine | Oxidation to aldehyde, reductive amination, acetal formation | Low to moderate |

The most direct approach would likely involve the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with the appropriate amine. The regioselectivity of this reaction would be governed by the relative electrophilicity of the carbon atoms at positions 3 and 6 of the pyridazine ring.

Relevant Reaction Mechanisms

Looking at related compounds such as 6-Chloro-4-(2,2-dimethoxyethyl)pyridazin-3-amine , it appears that the incorporation of the dimethoxyethyl group is a critical step in the synthesis. This might involve:

-

Reaction of a chlorinated pyridazine derivative with an amine containing the protected aldehyde functionality (2,2-dimethoxyethylamine)

-

Direct alkylation of a secondary amine intermediate with a suitable dimethoxyethyl electrophile

-

Reductive amination pathway followed by acetal formation

Similar chlorinated pyridazines have been synthesized as intermediates in pharmaceutical research, suggesting that 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine may serve as a building block in the synthesis of more complex molecules with potential biological activity.

Structural Comparisons and Relationships

Comparison with Similar Compounds

Several related compounds appear in the search results that provide context for understanding 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 6-Chloro-4-(2,2-dimethoxyethyl)pyridazin-3-amine | 1207625-17-9 | Primary amine at position 3; dimethoxyethyl group at position 4 |

| 6-chloro-N,N-dimethylpyrazin-2-amine | 61655-72-9 | Pyrazine core instead of pyridazine; dimethylamino group instead of N-(2,2-dimethoxyethyl)-N-methyl group |

| 6-Chloro-N-methylpyridin-2-amine | 89026-78-8 | Pyridine core instead of pyridazine; secondary amine instead of tertiary |

Comparing these structures reveals important trends:

-

The positioning of the amino group and chlorine substituent appears to be a common motif, suggesting potential importance in biological activity or synthetic utility.

-

The incorporation of the dimethoxyethyl group in 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine and 6-Chloro-4-(2,2-dimethoxyethyl)pyridazin-3-amine suggests a functional significance, potentially related to:

-

Modulation of solubility or pharmacokinetic properties

-

Serving as a masked aldehyde functionality for further derivatization

-

Providing specific binding interactions in biological systems

-

Spectroscopic Characteristics

| Spectroscopic Method | Expected Key Features |

|---|---|

| 1H NMR | Signals for: methyl group attached to nitrogen (≈3.0-3.2 ppm); methoxy groups (≈3.3-3.4 ppm); methine proton of the acetal (≈4.5-4.7 ppm); methylene protons (≈3.5-3.7 ppm); aromatic protons of the pyridazine ring (≈6.5-8.0 ppm) |

| 13C NMR | Distinctive signals for: methyl carbon attached to nitrogen (≈35-40 ppm); methoxy carbons (≈53-55 ppm); acetal carbon (≈100-105 ppm); methylene carbon (≈55-60 ppm); aromatic carbons of the pyridazine ring (≈120-160 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 231/233 (reflecting chlorine isotope pattern); potential fragmentation involving loss of methoxy groups, cleavage of the acetal, and fragmentation of the pyridazine ring |

| IR Spectroscopy | Absorption bands for: C-H stretching (≈2800-3000 cm-1); C=N and C=C stretching of the pyridazine ring (≈1400-1600 cm-1); C-O stretching of methoxy groups (≈1050-1150 cm-1); C-N stretching (≈1200-1350 cm-1) |

These predicted spectroscopic properties would be valuable for structural confirmation and purity assessment of synthesized samples.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine could focus on:

-

Systematic modification of functional groups to establish structure-activity relationships

-

Investigation of the biological activity of the parent compound and its derivatives

-

Computational studies to predict binding interactions with potential biological targets

Synthetic Methodology Development

The synthesis and functionalization of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine present several opportunities for methodology development:

-

Development of selective methods for functionalizing the pyridazine ring

-

Investigation of the reactivity of the acetal functionality in various reaction conditions

-

Design of catalytic methods for the preparation and derivatization of the compound

Biological Evaluation

Given the structural features of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine, biological evaluation could focus on:

-

Screening for enzyme inhibitory activity

-

Assessment of antimicrobial properties

-

Investigation of potential receptor-binding capabilities

-

Exploration of the compound's metabolic fate, particularly focusing on the acetal functionality

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume